4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

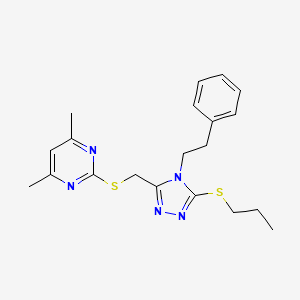

4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is an organosulfur compound that features prominently in research due to its unique structural properties and potential applications. This molecule is characterized by its pyrimidine core, substituted by a 4H-1,2,4-triazole ring, phenethyl, and propylthio groups.

Properties

IUPAC Name |

4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5S2/c1-4-12-26-20-24-23-18(14-27-19-21-15(2)13-16(3)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,13H,4,10-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPDSTSPUUPQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be achieved through multi-step synthetic procedures. One of the common routes involves the cyclization of corresponding hydrazides with thiocarbamates under controlled conditions. Reagents such as sulfur or sulfur-containing compounds and catalysts are often employed to enhance yield and selectivity.

Industrial Production Methods

On an industrial scale, the synthesis would typically involve large-scale reactors where precise temperature, pressure, and reagent proportions are maintained. Automated systems ensure consistency and safety in the production process, minimizing human intervention and error. Solvent extraction, purification by crystallization, and chromatographic techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes a variety of chemical reactions including:

Oxidation: Introduction of oxidizing agents can lead to the formation of sulfoxides or sulfones.

Reduction: Reductive conditions may result in the cleavage of sulfur-containing bonds or reduction of the triazole ring.

Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings, facilitating the incorporation of different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acetylating agents.

Major Products

The major products of these reactions are often derivatives of the parent compound, exhibiting altered functional properties or increased biological activity.

Scientific Research Applications

Chemistry

In chemistry, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential to interact with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. Studies have investigated its role in targeting specific cellular pathways, with ongoing research into its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

Industrial applications include its use in the development of new materials with specific mechanical or chemical properties. Its incorporation into polymers or coatings could enhance durability and resistance to degradation.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on its biological target. In enzyme inhibition, for example, it may act by binding to the active site or allosteric sites of the enzyme, disrupting its catalytic activity. Pathways involved often include key signaling cascades within cells, influencing processes such as cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

When compared to similar compounds, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine stands out due to its unique substitution pattern and the resultant chemical properties.

Similar Compounds

4,6-dimethyl-2-(((4-phenethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

4,6-dimethyl-2-(((4-(3-pyridyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Each of these compounds features variations in the triazole or pyrimidine rings, resulting in different physicochemical and biological properties. This uniqueness can be crucial for specific applications, making 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine a compound of significant interest in research and industry.

Biological Activity

The compound 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (CAS No: 868222-02-0) is a novel chemical entity with significant potential in various biological applications. This article focuses on its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The compound consists of a pyrimidine core substituted with a 1,2,4-triazole moiety and a phenethyl group with a propylthio substituent. Its molecular formula is , indicating the presence of sulfur and nitrogen heterocycles that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable antibacterial properties. For instance:

- A study highlighted that triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to against various pathogens including E. coli and S. aureus .

- The specific compound of interest was tested against a panel of bacteria and exhibited selective antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity

The triazole ring is known for its antifungal properties:

- Triazoles are widely used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound's structural features suggest it may possess similar antifungal mechanisms .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- In vitro studies indicated that certain derivatives of triazole-thiones showed activity against cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective cytotoxicity .

The biological activities of 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be attributed to its ability to:

- Inhibit DNA Gyrase : Similar compounds have shown inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

- Interact with Ergosterol Biosynthesis : The triazole structure may interfere with ergosterol synthesis in fungi .

- Induce Apoptosis in Cancer Cells : Certain modifications in the triazole structure have been linked to apoptosis induction in cancer cells .

Study 1: Antibacterial Screening

A comprehensive antibacterial screening was conducted on various triazole derivatives including our compound. Results indicated:

| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4,6-Dimethyl Compound | E. coli | 0.5 | 20 |

| 4,6-Dimethyl Compound | S. aureus | 0.8 | 18 |

| Ciprofloxacin | E. coli | 0.25 | 24 |

| Ciprofloxacin | S. aureus | 0.5 | 22 |

This study underscored the potential of the compound as an effective antibacterial agent .

Study 2: Anticancer Efficacy

In another study focusing on anticancer properties:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4,6-Dimethyl Compound | HCT-116 (Colon) | 6.2 |

| 4,6-Dimethyl Compound | T47D (Breast) | 27.3 |

| Control Drug (e.g., Doxorubicin) | HCT-116 | 5.0 |

These findings suggest that the compound exhibits promising anticancer activity that warrants further investigation .

Q & A

Q. What are the key considerations for synthesizing 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including thioether bond formation and triazole ring functionalization. Critical parameters include temperature control (e.g., reflux conditions for thiol coupling) and stoichiometric ratios of intermediates like propylthiol and phenethyl groups . Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization using polar aprotic solvents (e.g., DMF) to isolate high-purity crystals . Monitoring via TLC and HPLC-MS ensures minimal byproduct formation.

Q. How can spectroscopic methods (NMR, IR) be optimized to characterize this compound’s structural features?

For NMR:

- ¹H-NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and methylene/methyl signals (δ 2.5–3.5 ppm for propylthio and phenethyl chains) .

- ¹³C-NMR : Identify carbonyl/thione carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .

IR spectroscopy should prioritize thioether (C-S stretch, ~600–700 cm⁻¹) and triazole ring vibrations (C=N, ~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and tautomeric equilibria of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model thione-thiol tautomerism in the triazole ring, which affects reactivity. Solvent effects (e.g., polarizable continuum models) should be incorporated to simulate tautomeric stability in different media . Reaction path searches using quantum chemical methods (e.g., IRC analysis) help identify transition states for thioether bond formation .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

- Target-specific assays : Use enzyme inhibition studies (e.g., CYP450 or kinase assays) to clarify mechanistic pathways .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., propylthio vs. methylthio) on bioactivity using analogs from literature .

- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate bioavailability with observed effects .

Q. What experimental design strategies are recommended for studying the compound’s stability under varying pH and temperature?

Q. How can multi-target interactions (e.g., enzyme inhibition and DNA intercalation) be systematically evaluated?

- Molecular docking : Screen against protein databases (PDB) to identify binding pockets (e.g., triazole-thioether interactions with DNA gyrase) .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinities for prioritized targets .

Methodological Challenges

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Optimize continuous flow reactors for exothermic steps (e.g., thiol coupling) to improve heat dissipation .

- Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C for cross-coupling) to reduce purification steps .

Q. How can researchers validate the compound’s metabolic pathways in preclinical models?

- Metabolite identification : Use tandem LC-MS/MS with isotopic labeling to trace hepatic metabolites .

- CYP inhibition assays : Test against human liver microsomes to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.